Diethyl 4-methylbenzylphosphonate

Vue d'ensemble

Description

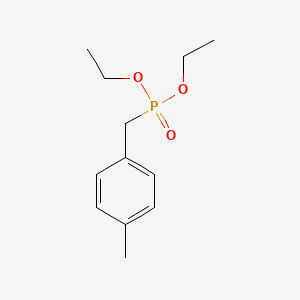

Diethyl 4-Methylbenzylphosphonate is an organic compound belonging to the class of toluenes, which are compounds containing a benzene ring with a methane group. Its molecular formula is C₁₂H₁₉O₃P, and it has a molecular weight of 242.25 g/mol . This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl 4-Methylbenzylphosphonate can be synthesized through the reaction of 4-methylbenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding phosphonic acids.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Olefination: The compound is used in Horner-Emmons reactions to form alkenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium hydride and alkyl halides are used.

Olefination: Reagents like aldehydes and bases such as sodium hydride are employed.

Major Products:

Oxidation: Formation of phosphonic acids.

Substitution: Formation of substituted benzylphosphonates.

Olefination: Formation of alkenes.

Applications De Recherche Scientifique

Organic Synthesis

Diethyl 4-methylbenzylphosphonate is widely used as a reagent in organic chemistry, particularly in the synthesis of phosphonate derivatives. Its role is crucial in generating compounds that serve as intermediates or active ingredients in pharmaceuticals and agrochemicals.

Key Reactions:

- Horner-Wadsworth-Emmons Reaction : This compound is involved in the formation of alkenes through the reaction of phosphonate esters with carbonyl compounds.

- Intramolecular Cyclization : It facilitates cyclization reactions of aryl ethers, amines, and amides, leading to complex molecular structures useful in drug development .

Pharmaceutical Development

This compound has garnered attention in pharmaceutical research for its potential to create compounds with therapeutic properties, particularly anti-inflammatory and anti-cancer activities.

Case Study:

A study demonstrated that derivatives of diethyl benzylphosphonate exhibited cytotoxic effects against various bacterial strains, suggesting potential applications as antimicrobial agents. The research highlighted the significance of substituents on the phenyl ring affecting cytotoxicity levels, indicating a pathway for developing new antibiotics .

Material Science

In material science, this compound is utilized to enhance the properties of polymers. Its incorporation can improve durability and resistance to environmental degradation, making it valuable for developing advanced materials.

Applications:

- Polymer Modification : Enhancing thermal stability and mechanical strength of polymer matrices.

- Coating Formulations : Used in creating protective coatings that require high-performance characteristics .

Agricultural Chemistry

The compound plays a significant role in agricultural chemistry by contributing to the development of new pesticides and herbicides. Its efficacy in enhancing crop protection aligns with sustainable agricultural practices.

Benefits:

- Targeted Action : The ability to design compounds that minimize environmental impact while maximizing pest control.

- Sustainability : Supports the creation of products that are less harmful to beneficial organisms .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various detection methods. It aids in quantifying phosphonate compounds in environmental samples.

Applications:

- Detection Methods : Utilized in chromatography and mass spectrometry for accurate measurement of phosphonates.

- Environmental Monitoring : Helps assess contamination levels in soil and water samples .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of phosphonates, Horner-Wadsworth-Emmons | Versatile reagent for complex molecules |

| Pharmaceutical | Development of anti-inflammatory/cancer drugs | Potential antimicrobial properties |

| Material Science | Polymer enhancement | Increased durability and stability |

| Agricultural Chemistry | Pesticide/herbicide development | Sustainable crop protection |

| Analytical Chemistry | Standard reference material | Accurate detection methods |

Mécanisme D'action

The mechanism of action of Diethyl 4-Methylbenzylphosphonate involves its ability to participate in various chemical reactions due to the presence of the phosphonate group. This group can act as a nucleophile or electrophile, facilitating reactions such as olefination and substitution. The molecular targets and pathways involved depend on the specific reaction and application .

Comparaison Avec Des Composés Similaires

- Diethyl benzylphosphonate

- Diethyl 4-fluorobenzylphosphonate

- Diethyl 4-(trifluoromethyl)benzylphosphonate

Comparison: Diethyl 4-Methylbenzylphosphonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to Diethyl benzylphosphonate, the methyl group provides additional steric and electronic effects, making it more suitable for specific applications such as the synthesis of stilbenes and antimalarial agents .

Activité Biologique

Diethyl 4-methylbenzylphosphonate (DMBP) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and corrosion inhibition contexts. This article explores the synthesis, biological effects, and potential applications of DMBP, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 242.25 g/mol. Its structure features a phosphonate group that contributes to its biological activity, particularly in the context of enzyme interactions and antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated that DMBP exhibits notable antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) tests against Escherichia coli strains with varying lipopolysaccharide (LPS) lengths.

Key Findings:

- Cytotoxic Effects : DMBP showed cytotoxic effects on E. coli K12 and R2-R4 strains, with varying MIC values depending on the substituents on the phenyl ring. The introduction of different groups influenced the compound's bioactivity significantly .

- Oxidative Stress Induction : The compound induced oxidative stress in bacterial cells, leading to significant DNA damage. Approximately 3.5% oxidative damage was observed in plasmid DNA after treatment with DMBP derivatives, indicating a strong interaction with bacterial cellular mechanisms .

Corrosion Inhibition

DMBP also serves as an effective corrosion inhibitor for mild steel in chloride-containing environments. Its performance was assessed through weight loss techniques and electrochemical studies.

Research Insights:

- Inhibition Efficiency : At optimal concentrations (200 ppm), DMBP achieved a maximum inhibition efficiency of 71% over three hours of immersion in corrosive media containing Cl⁻ ions .

- Mechanism of Action : The corrosion inhibition mechanism involves the formation of a protective film on the metal surface, confirmed by Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM). The adsorption isotherm data followed the Langmuir model, indicating a monolayer adsorption on the steel surface .

Synthesis Methods

The synthesis of DMBP has been optimized through various methodologies. A notable approach involves electrophilic halogenation, which allows for the generation of diverse diethyl benzylphosphonate derivatives with tailored biological activities.

Synthesis Overview:

- One-Pot Procedure : A general one-pot procedure has been developed for synthesizing diethyl α-monohalogenobenzylphosphonates, yielding good results without isolating intermediates .

- Yield Optimization : Techniques have been refined to enhance yields significantly, demonstrating the versatility of phosphonate chemistry in drug development .

Case Studies

- Antimicrobial Efficacy Study : A study focused on various diethyl benzylphosphonate derivatives revealed that substitutions on the phenyl ring could enhance or diminish antibacterial activity. The research highlighted how specific functional groups could optimize bioavailability and efficacy against pathogenic bacteria .

- Corrosion Inhibition Analysis : Another investigation detailed the performance of DMBP as a corrosion inhibitor in acidic media. It was found that increasing concentrations improved inhibition efficiency but decreased at higher temperatures, suggesting a thermodynamic aspect to its effectiveness .

Propriétés

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGBKPZAXXBLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191056 | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3762-25-2 | |

| Record name | Diethyl P-[(4-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3762-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-methylbenzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 4-Methylbenzylphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 4-METHYLBENZYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR7824QXJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The crystal structure shows a distance of 3.4 Å between the phosphoryl oxygen of diethyl 4-methylbenzylphosphonate and the nearest zinc ion. Does this accurately reflect the binding dynamics in solution?

A2: Molecular dynamics (MD) simulations suggest a more dynamic interaction in solution [, ]. When PTE interacts with this compound or substrates like paraoxon and sarin, the phosphoryl oxygen forms a strong coordination with the less buried zinc ion [, ]. These studies highlight how the enzyme's conformation, influenced by the solvent, plays a role in substrate binding.

Q2: The active site of PTE doesn't seem to have strong electrostatic interactions with this compound. What is the implication of this observation?

A3: The lack of strong electrostatic interactions within the active site likely contributes to the broad substrate specificity of PTE []. This suggests that the enzyme can accommodate a range of substrates with varying chemical structures, making it a versatile catalyst for the hydrolysis of organophosphates.

Q3: Beyond structural studies, how else is this compound used in PTE research?

A4: this compound has been instrumental in computational studies aimed at understanding the coordination number of zinc ions within the PTE active site []. By employing molecular dynamics simulations and quantum mechanical calculations, researchers have been able to refine the understanding of the active site’s structure and dynamics, even in the absence of a crystal structure.

- Benning, M. M., et al. (1995). Three-dimensional structure of the zinc-containing phosphotriesterase with the bound substrate analog this compound. Biochemistry, 34(4), 13554–13569.

- Wong, K. Y., & Gao, J. (2000). Mobility of the active site bound paraoxon and sarin in zinc-phosphotriesterase by molecular dynamics simulation and quantum chemical calculation. Journal of Molecular Structure: THEOCHEM, 528(1-3), 177–187.

- Wong, K. Y., & Gao, J. (2000). Mobility of the Active Site bound Paraoxon and Sarin inZinc-Phosphotriesterase by Molecular Dynamics Simulation andQuantum.

- Yang, G., et al. (2003). Coordination number of zinc ions in the phosphotriesterase active site by molecular dynamics and quantum mechanics. Journal of Computational Chemistry, 24(3), 368–378.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.